

An In-Depth Technical Guide to Methyl 3-Bromopropiolate for Advanced Synthesis

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Compound of Interest

Compound Name: **Methyl 3-bromopropiolate**

Cat. No.: **B1362460**

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For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. **Methyl 3-bromopropiolate** (also known as methyl 3-bromopropynoate) is a highly reactive and versatile trifunctional reagent that has garnered significant attention for its utility in constructing diverse chemical scaffolds. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to unlock its full potential in the laboratory.

Core Chemical and Physical Properties

Methyl 3-bromopropiolate is a C4 compound featuring a methyl ester, an alkyne, and a bromo-substituent. This unique combination of functional groups dictates its reactivity profile, making it a valuable synthon in organic chemistry.

Structural and Identification Data

Identifier	Value
IUPAC Name	Methyl 3-bromoprop-2-ynoate
Synonyms	Methyl 3-bromopropionate, 3-Bromo methyl propionate
CAS Number	23680-40-2 [1] [2] [3] [4] [5]
Molecular Formula	C ₄ H ₃ BrO ₂ [1] [2] [3] [5]
Molecular Weight	162.97 g/mol [2] [3] [5]
SMILES	COC(=O)C#CBr [1]
InChI	InChI=1/C4H3BrO2/c1-7-4(6)2-3-5/h1H3 [1]

Physicochemical Properties

The physical properties of **methyl 3-bromopropionate** are critical for its handling and use in reactions. It is typically encountered as a colorless to pale yellow liquid.[\[1\]](#)[\[2\]](#)

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid/solid	[2] [3]
Boiling Point	40-45 °C at 5 Torr; 150.2 °C at 760 mmHg	[2] [3]
Density	1.723 g/cm ³ (Predicted)	[2] [3]
Flash Point	44.6 °C	[2]
Melting Point	~20 °C	[2]
Storage	Store in freezer (-20°C), sealed in a dry environment	[3]

Synthesis of Methyl 3-Bromopropionate: A Validated Protocol

The reliable synthesis of high-purity **methyl 3-bromopropionate** is crucial for its application. A well-established and reproducible method involves the silver-catalyzed bromination of methyl propionate.

Causality of Reagent Choice:

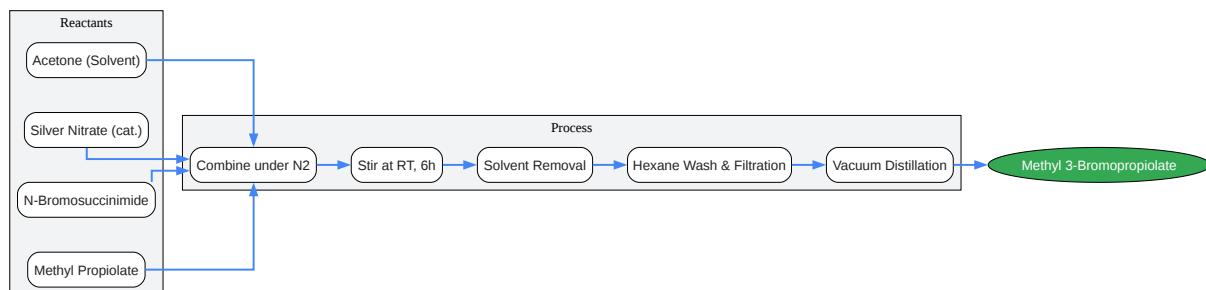
- Methyl Propionate: The starting material providing the core C3-ester backbone.
- N-Bromosuccinimide (NBS): A convenient and effective electrophilic bromine source. It is preferred over elemental bromine for its solid nature and milder reaction conditions, which minimize side reactions.
- Silver Nitrate (AgNO_3): Acts as a catalyst. The silver(I) ion coordinates to the alkyne, activating it towards electrophilic attack by the bromine from NBS. This catalysis is key to achieving high efficiency and regioselectivity.
- Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction while being relatively inert under the reaction conditions.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[\[6\]](#)

- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl propionate (1.0 eq) and recrystallized N-bromosuccinimide (1.15 eq) in anhydrous acetone.
- Catalyst Addition: Add silver nitrate (0.1 eq) to the solution in a single portion.
- Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Upon completion, remove the acetone under reduced pressure at a bath temperature below 25 °C. This will result in a slurry.
- Purification: Wash the resulting slurry with hexane and filter to remove the solid byproducts. Concentrate the filtrate under vacuum to yield the crude product.

- Final Distillation: Purify the crude product by short-path distillation under reduced pressure (e.g., ~65 °C at ~25 mmHg) to afford methyl 3-bromopropynoate as a pale yellow oil.[6]



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Caption: Synthesis workflow for **methyl 3-bromopropionate**.

Reactivity and Synthetic Applications

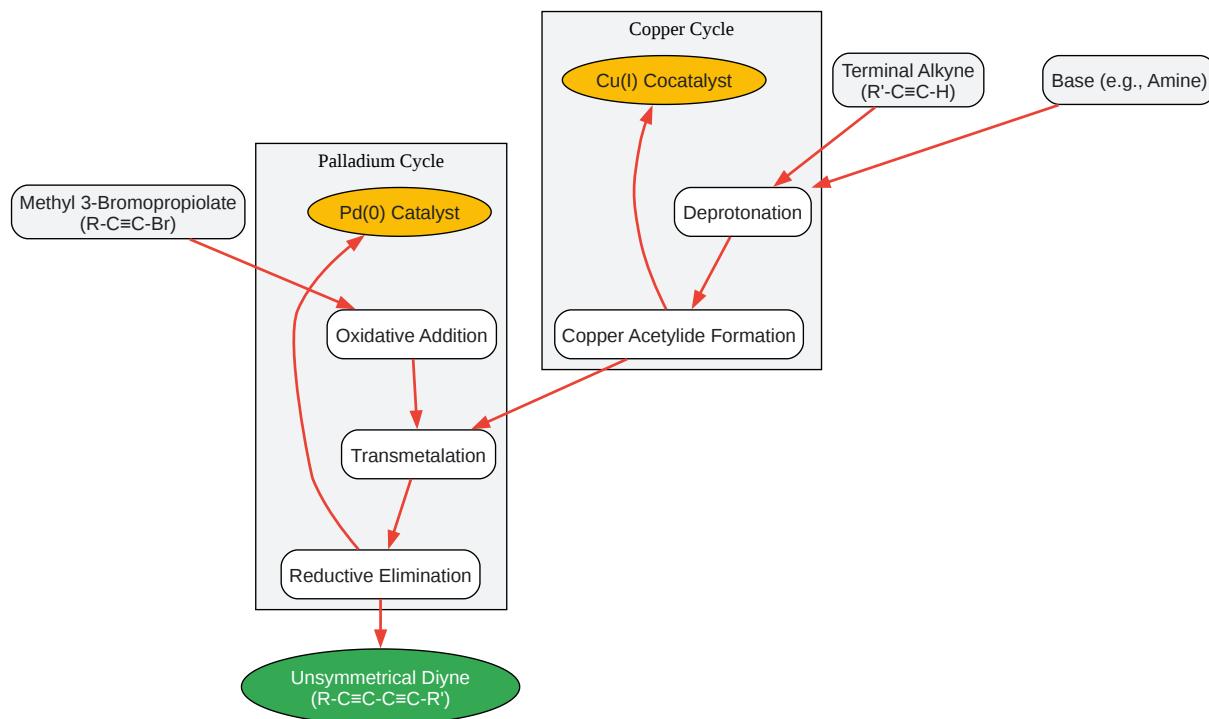
The synthetic utility of **methyl 3-bromopropionate** stems from the distinct reactivity of its three functional components: the electrophilic alkyne, the labile C-Br bond, and the ester moiety. This allows for its participation in a wide range of transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The Sonogashira Coupling

The bromoalkyne functionality makes **methyl 3-bromopropionate** an excellent substrate for Sonogashira cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-

carbon bond between the alkyne of **methyl 3-bromopropionate** and a terminal alkyne, offering a powerful method for the synthesis of unsymmetrical diynes.

Mechanism Insight: The reaction typically involves two catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. Copper-free protocols have also been developed to avoid issues related to diyne byproduct formation.^[7]

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Caption: Simplified Sonogashira cross-coupling mechanism.

This reaction is instrumental in synthesizing complex frameworks found in pharmaceuticals and organic materials.^{[8][9]}

Cycloaddition Reactions

The electron-deficient nature of the alkyne in **methyl 3-bromopropionate**, due to the electron-withdrawing effects of the ester and bromo groups, makes it an excellent dipolarophile and dienophile in cycloaddition reactions.

This class of reactions involves the concerted $[4\pi + 2\pi]$ cycloaddition of a 1,3-dipole (a four-electron π -system) with a dipolarophile (a two-electron π -system), such as the alkyne in **methyl 3-bromopropionate**, to form a five-membered heterocyclic ring.^{[10][11][12]} This is a powerful method for the rapid construction of heterocycles, which are prevalent scaffolds in drug molecules.

Example Application: The reaction of **methyl 3-bromopropionate** with azides would lead to the formation of triazoles, while reaction with nitrile oxides would yield isoxazoles. These reactions are often highly regioselective and stereoselective.

In a $[4+2]$ Diels-Alder cycloaddition, **methyl 3-bromopropionate** can act as a potent dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction is facilitated by the electron-withdrawing groups on the alkyne, which lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital), leading to a smaller HOMO-LUMO gap with the diene and thus a faster reaction rate.^[13]

Role in Drug Development and Medicinal Chemistry

While specific examples naming **methyl 3-bromopropionate** in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its utility is evident from its role as a versatile building block. The functionalities it can introduce are common in bioactive molecules. One source suggests it acts as an acetylcholine esterase inhibitor, a property similar to that of curare, indicating potential for direct biological activity, though this claim requires further validation from primary scientific literature.^[1]

The primary value of **methyl 3-bromopropionate** in drug development lies in its ability to serve as a precursor for more complex structures through the reactions described above. For instance, the synthesis of substituted alkynes via Sonogashira coupling is a key step in the preparation of many kinase inhibitors and other targeted therapies. The heterocycles formed from cycloaddition reactions are core structures in a vast array of pharmaceuticals, including antivirals, antibiotics, and CNS-acting agents.

Safety, Handling, and Spectroscopic Data

Safety and Handling

Methyl 3-bromopropionate is a reactive chemical and must be handled with appropriate precautions.

- **Hazards:** It is toxic if inhaled and causes skin and serious eye irritation.[3]
- **Handling:** Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors.
- **Storage:** Store in a freezer at -20°C, under a dry, inert atmosphere to prevent degradation.[3] It is sensitive to moisture and light.[1]
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Spectroscopic Characterization

Authenticating the structure and purity of **methyl 3-bromopropionate** is essential. Below are the expected characteristic spectroscopic signatures.

- **¹H NMR:** A single sharp peak is expected for the methyl ester protons (-OCH₃), typically appearing around 3.8 ppm.
- **¹³C NMR:** Three distinct signals are expected: one for the methyl carbon (~53 ppm), one for the carbonyl carbon (~152 ppm), and two for the sp-hybridized alkyne carbons. The carbon attached to the bromine will be at a higher field (lower ppm value) compared to the one adjacent to the carbonyl group.
- **Infrared (IR) Spectroscopy:** Key vibrational bands would include:
 - C≡C Stretch: A weak to medium absorption in the 2200-2260 cm⁻¹ region.
 - C=O Stretch (Ester): A strong, sharp absorption around 1720-1740 cm⁻¹.
 - C-O Stretch (Ester): Strong absorptions in the 1100-1300 cm⁻¹ region.

- C-Br Stretch: An absorption in the fingerprint region, typically below 600 cm⁻¹.

Conclusion

Methyl 3-bromopropionate is a potent and versatile chemical intermediate whose value in advanced organic synthesis is defined by its trifunctional nature. Its capacity to readily participate in crucial C-C and C-heteroatom bond-forming reactions, such as Sonogashira couplings and various cycloadditions, makes it an invaluable tool for synthetic chemists. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety measures are essential for leveraging this reagent to its full potential in the discovery and development of novel pharmaceuticals and other complex chemical entities.

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